2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
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Overview
Description
2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a complex organic compound that belongs to the class of imidazothiazoles This compound is characterized by the presence of an iodine atom, a benzamide group, and a 3-methylimidazo[2,1-b]thiazole moiety
Mechanism of Action
Target of Action
The primary target of the compound 2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is Pantothenate synthetase of Mycobacterium tuberculosis . Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A, a vital cofactor and acyl carrier in cells.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by binding to the active site of the enzyme . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of coenzyme A.
Biochemical Pathways
The inhibition of Pantothenate synthetase affects the biosynthesis of coenzyme A. Coenzyme A is essential for fatty acid synthesis and degradation, pyruvate metabolism, and several other biochemical reactions. Therefore, the disruption of coenzyme A synthesis can have significant downstream effects on these metabolic pathways .
Pharmacokinetics
The compound has been designed and predicted in silico for its admet properties
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. The most active derivative of this compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . This indicates that the compound has potent antimycobacterial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate thiazole and imidazole precursors under acidic or basic conditions. For instance, the reaction between 2-aminothiazole and 2-bromoacetophenone in the presence of a base like potassium carbonate can yield the imidazo[2,1-b]thiazole core.
Amidation: The final step involves the coupling of the iodinated imidazo[2,1-b]thiazole derivative with 3-aminobenzamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. For example, it can undergo Suzuki coupling with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the imidazo[2,1-b]thiazole ring or the benzamide moiety.
Amidation and Esterification: The benzamide group can participate in further amidation or esterification reactions to form more complex derivatives.
Common Reagents and Conditions
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, Suzuki coupling would yield biaryl derivatives, while oxidation might produce various oxidized forms of the imidazo[2,1-b]thiazole ring.
Scientific Research Applications
2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is unique due to its specific substitution pattern and the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to other imidazo[2,1-b]thiazole derivatives.
Properties
IUPAC Name |
2-iodo-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14IN3OS/c1-12-11-25-19-22-17(10-23(12)19)13-5-4-6-14(9-13)21-18(24)15-7-2-3-8-16(15)20/h2-11H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMICPFLTOLJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14IN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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